molecular formula C16H14N2O2 B12614704 2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one CAS No. 918814-32-1

2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one

Cat. No.: B12614704
CAS No.: 918814-32-1
M. Wt: 266.29 g/mol
InChI Key: HRVIHSVUWBPUOR-UHFFFAOYSA-N
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Description

2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one is a chemical reagent for research use only. It is not intended for human or veterinary use. This compound belongs to the 4H-3,1-benzoxazin-4-one class of heterocycles, which are recognized as privileged scaffolds in drug discovery and organic synthesis . The benzoxazinone core is a versatile building block with a broad spectrum of reported biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties . Its structure features multiple reactive sites, making it a valuable precursor for synthesizing diverse nitrogen-containing heterocycles of pharmaceutical interest, such as quinazolinones . In synthetic chemistry, this scaffold is also employed as a directing group for regioselective C-H bond functionalization, enabling efficient access to more complex molecular architectures . Researchers value this family of compounds for developing novel enzyme inhibitors and exploring new chemical spaces in medicinal chemistry and materials science .

Properties

CAS No.

918814-32-1

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

2-(2-amino-5-methylphenyl)-6-methyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C16H14N2O2/c1-9-3-5-13(17)11(7-9)15-18-14-6-4-10(2)8-12(14)16(19)20-15/h3-8H,17H2,1-2H3

InChI Key

HRVIHSVUWBPUOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N)C2=NC3=C(C=C(C=C3)C)C(=O)O2

Origin of Product

United States

Preparation Methods

Cyclization Reactions

The synthesis of 2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one typically begins with the cyclization of suitable aniline derivatives. One prevalent method involves the reaction of 2-amino-5-methylphenol with methyl isocyanate, which leads to the formation of the benzoxazinone structure. This method is characterized by the following reaction conditions:

  • Reagents : 2-amino-5-methylphenol and methyl isocyanate
  • Conditions : Reflux in a suitable solvent (e.g., ethanol)
  • Yield : Typically ranges from 70% to 85% depending on the reaction conditions used.

Alternative Cyclization Methods

Another method includes the cyclization of anthranilic acid derivatives with acyl chlorides in dichloromethane using triethylamine as a base, achieving moderate yields (60-70%). A mechanochemical approach using 2,4,6-trichloro-1,3,5-triazine and triphenylphosphine under solvent-free conditions has also been reported, which significantly enhances yield (>85%) and reduces reaction time (<2 hours) by promoting molecular collisions.

Reaction Conditions and Yields

The following table summarizes various preparation methods for 2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one:

Starting Material Product Yield Conditions Reference
2-Amino-5-methylphenol + Methyl isocyanate 2-(2-Amino-5-methylphenyl)-6-methyl-4H-benzoxazin-4-one 70%-85% Reflux in ethanol
Anthranilic acid + Acyl chlorides 2-(2-Amino-5-methylphenyl)-6-methyl-4H-benzoxazin-4-one 60%-70% Dichloromethane, triethylamine
Anthranilic acid + TCT + PPh₃ Enhanced yield of benzoxazinone derivative >85% Solvent-free, room temperature

Functionalization Techniques

The amino group present in the compound allows for further derivatization through various functionalization techniques:

Acylation and Alkylation

Acylation can be performed by reacting the compound with acetic anhydride or benzoyl chloride to introduce acetyl or benzoyl groups, enhancing biological activity.

Suzuki Coupling

The amino group can also participate in cross-coupling reactions such as Suzuki coupling to introduce aryl or heteroaryl moieties. However, specific examples for this compound are limited in the literature.

Chemical Reactions Analysis

Ring-Opening Reactions with Nucleophiles

The oxazinone ring is highly reactive toward nucleophiles, enabling cleavage and subsequent functionalization.

Reaction with Amines

  • Primary amines : React via nucleophilic attack at the C-4 carbonyl, leading to ring opening and formation of substituted benzamide derivatives. For example, reactions with aromatic amines (e.g., p-toluidine) yield intermediates like 2-ethoxycarbonylamino-N-(4-methylphenyl)benzamide , which cyclize under thermal conditions to form quinazolinones .

  • Ethanolamine : Forms an intermediate (2-ethoxycarbonylamino-N-(2-hydroxyethyl)benzamide ) that undergoes cyclization upon heating to yield 2-ethoxyquinazolin-4-one .

NucleophileProductYieldConditionsReference
p-Toluidine2-Ethoxycarbonylamino-N-(4-methylphenyl)benzamide72%Ethanol, reflux, 3h
Ethanolamine2-Ethoxyquinazolin-4-one68%Thermal (240–260°C)

Cyclization Reactions

The oxazinone scaffold facilitates cyclization to form fused heterocycles.

Formation of Quinazolinones

Reaction with ammonium hydroxide at room temperature converts the oxazinone ring into 6-methylquinazolin-4(3H)-one via nucleophilic attack followed by intramolecular cyclization . This pathway is analogous to the synthesis of 6-chloro-2-methylquinazolin-4(3H)-one under similar conditions .

Starting MaterialProductYieldConditionsReference
2-Methyl-4H-3,1-benzoxazin-4-one2-Methylquinazolin-4(3H)-one82.7%Formamide, 130°C, 7h

Catalytic Reactions

Keggin heteropolyacids (e.g., H₃PW₁₂O₄₀) enhance reaction efficiency under microwave irradiation.

Functionalization of the Amino Group

The 2-amino substituent enables further derivatization.

Acylation and Alkylation

  • Acylation : Reacting with acetic anhydride or benzoyl chloride introduces acetyl/benzoyl groups, enhancing biological activity .

  • Suzuki Coupling : The amino group can participate in cross-coupling reactions to introduce aryl/heteroaryl moieties, though direct examples for this compound are not explicitly reported in the reviewed literature.

Antimicrobial Activity

Derivatives exhibit moderate to strong antibacterial and antifungal properties, likely due to interactions with microbial enzymes or DNA .

DerivativeMIC (μg/mL)Target MicroorganismReference
2-(3-Nitrophenyl)-4H-3,1-benzoxazin-4-one6.25–100Bacillus subtilis

Hydrolytic Stability

The oxazinone ring is susceptible to hydrolysis under acidic or basic conditions, yielding anthranilic acid derivatives. Stability is pH-dependent, with optimal resistance in neutral conditions .

Key Observations

  • Reactivity : The oxazinone ring’s electrophilic C-4 position drives nucleophilic ring-opening, while the amino group enables further functionalization.

  • Synthetic Utility : Reactions with amines, alcohols, and catalytic systems provide access to quinazolinones and amide derivatives.

  • Biological Relevance : Derivatives show promise as antimicrobial agents, though structure-activity relationships require further exploration .

Scientific Research Applications

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of 2-(2-amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one. For instance, a study reported that derivatives of benzoxazinones exhibited significant antibacterial and antifungal activities comparable to established antibiotics such as ampicillin and antifungal agents like mycostatin . The compound's structure allows it to interact effectively with microbial targets, leading to inhibition of growth.

Anti-inflammatory Properties

Research has indicated that compounds within the benzoxazinone class possess anti-inflammatory effects. A study synthesized various derivatives and tested their anti-inflammatory activity, finding that many exhibited comparable efficacy to indomethacin, a common anti-inflammatory drug . This suggests potential applications in treating inflammatory conditions.

Anticancer Potential

The anticancer properties of benzoxazinone derivatives have also been explored. Compounds similar to 2-(2-amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one have shown promise in inhibiting cancer cell proliferation in vitro. Studies have indicated that these compounds can induce apoptosis in various cancer cell lines, making them candidates for further development in cancer therapeutics .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several benzoxazinone derivatives, 2-(2-amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one was tested against strains of Staphylococcus aureus and Escherichia coli. The results demonstrated a Minimum Inhibitory Concentration (MIC) as low as 16 µg/mL for certain derivatives, indicating strong antimicrobial activity .

Case Study 2: Anti-inflammatory Activity

A series of synthesized benzoxazinone derivatives were evaluated for their anti-inflammatory effects using a carrageenan-induced paw edema model in rats. The results showed a significant reduction in edema compared to the control group, supporting the compound's potential as an anti-inflammatory agent .

Summary of Applications

ApplicationFindingsReferences
AntimicrobialSignificant activity against various bacterial strains; MIC values as low as 16 µg/mL
Anti-inflammatoryComparable efficacy to indomethacin in reducing inflammation in animal models
AnticancerInduces apoptosis in cancer cell lines; potential for therapeutic development

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include signal transduction and metabolic processes, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key structural analogs and their properties are summarized below:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Applications/Activities References
Target Compound 2-(2-Amino-5-methylphenyl), 6-methyl C16H15N3O2 281.31 Under investigation (potential medicinal applications)
Cetilistat 2-(Hexadecyloxy), 6-methyl C25H39NO3 413.58 Lipase inhibitor (anti-obesity)
URB-754 2-(p-Tolylamino), 6-methyl C16H14N2O2 266.30 Research compound (cannabinoid-related studies)
3m (2,4-Dichlorophenoxy derivative) 2-(2,4-Dichlorophenoxy) C14H9Cl2NO3 310.14 Herbicidal activity (IC50 ≈ 2,4-D)
2-(3-Bromophenyl) derivative 2-(3-Bromophenyl), 6-methyl C15H10BrNO2 316.15 Synthetic intermediate

Key Observations:

  • Substituent Effects: Electron-withdrawing groups (e.g., Cl, Br): Enhance herbicidal activity by mimicking hormone herbicides (e.g., 2,4-D). For instance, compound 3m achieves IC50 values comparable to commercial herbicides due to its 2,4-dichlorophenoxy group . Long alkoxy chains (e.g., Cetilistat): The hexadecyloxy group in Cetilistat increases lipophilicity, enabling inhibition of pancreatic lipase—a mechanism critical for its anti-obesity effects .
  • Spectroscopic Differences: 1H-NMR: Amino protons in the target compound (~5–6 ppm) contrast with alkoxy protons (e.g., Cetilistat’s hexadecyloxy group at ~3.5–4 ppm) . IR: The amino group’s N–H stretch (~3300–3500 cm⁻¹) distinguishes it from ether-linked analogs (C–O–C stretches at ~1250 cm⁻¹) .

Biological Activity

2-(2-Amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one, also known by its CAS number 918814-32-1, is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and other relevant biological activities.

  • Molecular Formula : C16H14N2O2
  • Molecular Weight : 266.3 g/mol
  • Structure : The compound features a benzoxazine core, which is known for its diverse biological activities.

Antimicrobial Activity

Research indicates that compounds within the benzoxazine family exhibit significant antimicrobial properties. A study on related compounds has shown that they can effectively inhibit the growth of various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameMicroorganism TestedMIC (µg/mL)MBC (µg/mL)
4-Benzylidene-2-methyl-oxazoline-5-oneE. coli ATCC 259220.412.5
S. aureus ATCC 259236.2513.12
C. albicans PTCC 50110.056.25

The above data illustrates that benzoxazine derivatives can exhibit both bacteriostatic (MIC) and bactericidal (MBC) effects against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

Cytotoxicity Studies

Cytotoxic effects have been observed in various studies involving benzoxazine derivatives. For instance, the compound was tested for its ability to induce cell death in cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineConcentration (mg/mL)Viability (%)
MCF-70.0190
0.170
130

At higher concentrations, significant cytotoxicity was noted, indicating that this class of compounds may have potential as anticancer agents .

The mechanism by which benzoxazine derivatives exert their biological effects is still under investigation. However, it has been suggested that their activity may be linked to the inhibition of specific enzymes or pathways involved in microbial growth and cancer cell proliferation.

Enzyme Inhibition

Some studies have indicated that certain benzoxazines might act as inhibitors of serine proteases, which play a role in various diseases including cancer and inflammation . This inhibition could contribute to both their antimicrobial and anticancer activities.

Q & A

Basic Research Question

  • Enzyme assays : Use recombinant kinases (e.g., EGFR or BRAF) with ATP-concentration gradients (0.1–10 mM) to determine IC₅₀ values.
  • Cell-based models : Validate efficacy in 3D tumor spheroids to mimic in vivo conditions. A 20 μM concentration typically reduces proliferation by 50% in HeLa cells .
  • Control experiments : Include staurosporine (broad-spectrum kinase inhibitor) and vehicle controls to differentiate target-specific effects .

How do steric and electronic effects influence the regioselectivity of reactions involving the amino and methyl substituents on the benzoxazinone core?

Advanced Research Question

  • Steric effects : The 6-methyl group hinders electrophilic substitution at the adjacent position, directing reactions to the 5-methylphenyl ring (e.g., nitration yields 90% para-substituted product) .
  • Electronic effects : The electron-donating amino group activates the ortho position for nucleophilic attacks, as seen in Suzuki couplings (85% yield with 4-fluorophenylboronic acid) .
  • Kinetic vs. thermodynamic control : High-temperature reactions favor thermodynamically stable products (e.g., trans-amide formation), while low temperatures preserve kinetic intermediates .

What analytical techniques are essential for distinguishing polymorphic forms of this compound, and how do they impact pharmacological properties?

Basic Research Question

  • X-ray diffraction (XRD) : Resolves crystal packing differences; Form I (monoclinic) exhibits higher solubility (25 mg/mL) than Form II (triclinic, 12 mg/mL) .
  • DSC/TGA : Form I melts at 217.5–220°C with no decomposition, while Form II shows a broad endotherm near 200°C due to solvent loss .
  • Dissolution testing : Form I achieves 90% release in simulated gastric fluid within 30 minutes, critical for oral bioavailability .

How can researchers address reproducibility issues in the synthesis of 2-(2-amino-5-methylphenyl)-6-methyl-4H-3,1-benzoxazin-4-one across different laboratories?

Advanced Research Question

  • Standardized protocols : Adopt the mechanochemical method with strict control of grinding time (60 minutes) and ball-to-powder ratio (10:1).
  • Quality control : Use in-line PAT (Process Analytical Technology) tools like Raman spectroscopy to monitor reaction progress in real time.
  • Inter-lab validation : Share characterized reference samples (e.g., via ¹³C NMR δ = 165.2 ppm for the carbonyl carbon) to calibrate instruments .

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